molecular formula C15H18FN3O3 B2606263 N1-(3-fluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 886900-42-1

N1-(3-fluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No.: B2606263
CAS No.: 886900-42-1
M. Wt: 307.325
InChI Key: YWMVZRDMNKHHNG-UHFFFAOYSA-N
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Description

N1-(3-Fluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic oxalamide derivative characterized by a bifunctional structure. This compound is hypothesized to exhibit biological activity, though specific pharmacological data are absent in the provided evidence. Its synthesis likely follows established oxalamide protocols involving sequential coupling of amines with oxalyl chloride intermediates, followed by purification via silica gel chromatography or trituration .

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3/c16-11-4-1-5-12(10-11)18-15(22)14(21)17-7-3-9-19-8-2-6-13(19)20/h1,4-5,10H,2-3,6-9H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMVZRDMNKHHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N1-(3-fluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(3-fluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins, while the pyrrolidinyl group can influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Group Analysis

The target compound’s structural uniqueness lies in its combination of 3-fluorophenyl and pyrrolidinone-propyl groups. Below is a comparative analysis with structurally analogous oxalamides from the literature:

Compound N1 Substituent N2 Substituent Key Features Synthesis & Purity
N1-(3-Fluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide 3-Fluorophenyl 3-(2-Oxopyrrolidin-1-yl)propyl Fluorine enhances electronic effects; pyrrolidinone improves solubility . Likely synthesized via amine-oxalyl coupling; purity >90% (estimated).
N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide () 5-Methyl-1H-pyrazol-3-yl 3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl Piperazine ring introduces basicity; dichlorophenyl enhances lipophilicity. Purified via trituration or flash chromatography .
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide () Adamant-2-yl 4-Chlorobenzyloxy Bulky adamantyl group improves metabolic stability; chloro substituent for halogen bonding. Silica gel chromatography; purity >90% .
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide () Adamant-2-yl Benzyloxy Benzyloxy group increases steric hindrance; adamantyl enhances rigidity. DMAP-catalyzed coupling; purity >90% .

Biological Activity

N1-(3-fluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a fluorophenyl group and a pyrrolidinone moiety linked through an oxalamide bond. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

Molecular Formula: C16_{16}H20_{20}F1_{1}N3_{3}O2_{2}

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus modulating their activity. This inhibition can lead to altered metabolic pathways, particularly in cancer cells where glycolysis is often upregulated.
  • Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways involved in pain perception and inflammation.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity: Studies have shown that fluorinated compounds can enhance cytotoxic effects against various cancer cell lines. The modification at the C-2 position with fluorine has been linked to improved stability and uptake, making it a candidate for further development in cancer therapies .
  • Anti-inflammatory Properties: The compound's ability to inhibit specific inflammatory pathways suggests potential applications in treating inflammatory diseases. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines.
  • Analgesic Effects: Preliminary studies suggest that the compound may possess analgesic properties, possibly through its action on pain-related receptors .

Research Findings and Case Studies

A review of recent literature highlights several key findings regarding the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity in glioblastoma multiforme (GBM) cell lines, with an IC50 value lower than traditional chemotherapeutics .
Study 2Showed inhibition of hexokinase activity, suggesting a mechanism for reduced glycolysis in cancer cells.
Study 3Indicated modulation of inflammatory pathways in macrophages, leading to decreased cytokine release .

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